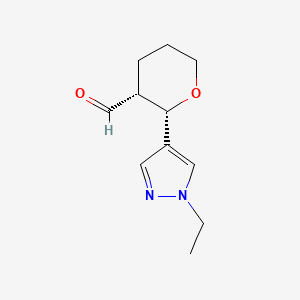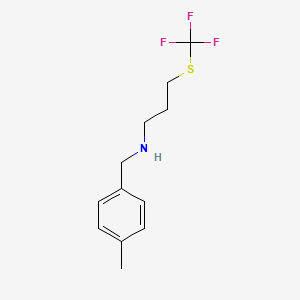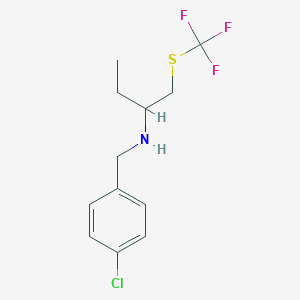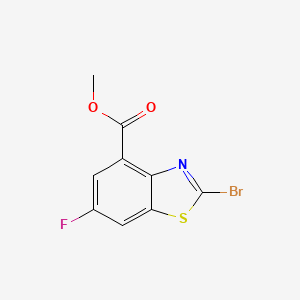
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl azide under metal-free conditions . This method allows for the incorporation of both CF3 and N3 groups, which are essential for the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in acylation reactions.
N-(Trifluoromethylsulfinyl)phthalimide: Used in the synthesis of trifluoromethanesulfinate esters.
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester: A related compound with similar chemical properties.
Uniqueness
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to its specific trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.
Eigenschaften
Molekularformel |
C12H14F3NO2S |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
benzyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H14F3NO2S/c1-9(8-19-12(13,14)15)16-11(17)18-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
FCOKAVPKKDPGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


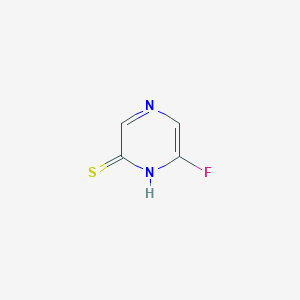
![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

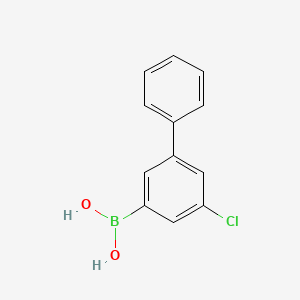
![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)

![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
